Glycyl-D-serine
Overview
Description
Glycyl-D-serine is a dipeptide composed of glycine and D-serine D-serine is the D-enantiomer of serine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using serine hydroxymethyltransferase (SHMT) to convert glycine and formaldehyde into serine, followed by peptide coupling. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Glycyl-D-serine can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced forms of this compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Glycyl-D-serine has diverse applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and stability.
Medicine: Potential therapeutic agent in treating neuropsychiatric disorders like schizophrenia and depression.
Industry: Utilized in the production of synthetic peptides and proteins for research and therapeutic purposes.
Mechanism of Action
Glycyl-D-serine exerts its effects primarily through the modulation of NMDA receptors in the brain. D-serine acts as a co-agonist at these receptors, enhancing their activity by binding to the glycine site. This interaction is crucial for synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
- Glycyl-DL-serine
- Glycyl-L-serine
- Glycyl-D-asparagine
- Glycyl-DL-methionine
Comparison: Glycyl-D-serine is unique due to the presence of D-serine, which has distinct biological activities compared to its L-enantiomer. D-serine’s role as a co-agonist at NMDA receptors sets it apart from other glycyl peptides, which may not have the same neuroactive properties .
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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